

# A Comparative Efficacy Analysis of Cofrogliptin and Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). They exert their glucose-lowering effects by preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] **Cofrogliptin** (HSK7653) is a novel, long-acting DPP-4 inhibitor with a unique biweekly dosing regimen, distinguishing it from the predominantly once-daily oral DPP-4 inhibitors currently on the market.[2][3] This guide provides a comparative overview of the efficacy of **Cofrogliptin** versus other established DPP-4 inhibitors, supported by available clinical and preclinical data.

# **Mechanism of Action: The Incretin Pathway**

DPP-4 inhibitors, including **Cofrogliptin**, share a common mechanism of action centered on the potentiation of the incretin system. In response to food intake, L-cells in the intestine release GLP-1, which in turn stimulates insulin secretion from pancreatic  $\beta$ -cells and suppresses glucagon secretion from  $\alpha$ -cells. DPP-4 is the primary enzyme responsible for the rapid degradation of active GLP-1. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1, thereby augmenting the physiological glucose-lowering effects of incretins.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is Cofrogliptin used for? [synapse.patsnap.com]
- 2. What clinical trials have been conducted for Cofrogliptin? [synapse.patsnap.com]
- 3. Efficacy and safety of cofrogliptin once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of Cofrogliptin and Other DPP-4 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857050#comparing-the-efficacy-of-cofrogliptin-versus-other-dpp-4-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com